Cas no 433-10-3 (4-fluorobutyl 4-methylbenzene-1-sulfonate)

4-Fluorobutyl 4-methylbenzene-1-sulfonate is a fluorinated sulfonate ester with applications in organic synthesis and pharmaceutical intermediates. Its structure combines a sulfonate group with a fluorobutyl chain, offering enhanced reactivity in nucleophilic substitution reactions. The presence of the fluorine atom improves metabolic stability and lipophilicity, making it valuable for designing bioactive compounds. The 4-methylbenzene moiety contributes to steric and electronic effects, facilitating selective transformations. This compound is particularly useful in cross-coupling reactions and as a precursor for fluorinated derivatives. It is handled under standard laboratory conditions, requiring protection from moisture and light to maintain stability. Suitable for researchers seeking tailored fluorinated building blocks.
4-fluorobutyl 4-methylbenzene-1-sulfonate structure
433-10-3 structure
Product name:4-fluorobutyl 4-methylbenzene-1-sulfonate
CAS No:433-10-3
MF:C11H15O3FS
MW:246.2984
MDL:MFCD01679638
CID:331034
PubChem ID:67943

4-fluorobutyl 4-methylbenzene-1-sulfonate Chemical and Physical Properties

Names and Identifiers

    • 1-Butanol, 4-fluoro-,1-(4-methylbenzenesulfonate)
    • 4-fluorobutyl 4-methylbenzenesulfonate
    • TOLUENE-4-SULFONIC ACID 4-FLUORO-BUTYL ESTER
    • 1-butanol, 4-fluoro-, 4-methylbenzenesulfonate
    • Benzenesulfonic acid, 4-methyl-, 4-fluorobutyl ester (9CI)
    • 4-fluorobutyl 4-methylbenzene-1-sulfonate
    • 433-10-3
    • SCHEMBL3838686
    • SS-7000
    • BRN 3314841
    • 4-fluorobutyl tosylate
    • p-Toluenesulfonic acid, 4-fluorobutyl ester
    • TOLUENE-4-SULFONICACID4-FLUORO-BUTYLESTER
    • Benzenesulfonic acid, 4-methyl-, 4-fluorobutyl ester
    • EN300-23983518
    • 4-Fluorobutyl p-toluenesulphonate
    • DTXSID70195811
    • Fluorobutyl tosylate
    • MDL: MFCD01679638
    • Inchi: InChI=1S/C11H15FO3S/c1-10-4-6-11(7-5-10)16(13,14)15-9-3-2-8-12/h4-7H,2-3,8-9H2,1H3
    • InChI Key: BMXYJHYTNRYYNY-UHFFFAOYSA-N
    • SMILES: CC1=CC=C(C=C1)S(=O)(=O)OCCCCF

Computed Properties

  • Exact Mass: 246.07265
  • Monoisotopic Mass: 246.072593
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 276
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 51.8
  • Surface Charge: 0

Experimental Properties

  • Density: 1.179
  • Boiling Point: 355.7°Cat760mmHg
  • Flash Point: 168.9°C
  • Refractive Index: 1.491
  • PSA: 43.37

4-fluorobutyl 4-methylbenzene-1-sulfonate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-23983518-0.1g
4-fluorobutyl 4-methylbenzene-1-sulfonate
433-10-3 95%
0.1g
$364.0 2024-06-19
Enamine
EN300-23983518-1.0g
4-fluorobutyl 4-methylbenzene-1-sulfonate
433-10-3 95%
1.0g
$414.0 2024-06-19
Enamine
EN300-23983518-0.05g
4-fluorobutyl 4-methylbenzene-1-sulfonate
433-10-3 95%
0.05g
$348.0 2024-06-19
Enamine
EN300-23983518-2.5g
4-fluorobutyl 4-methylbenzene-1-sulfonate
433-10-3 95%
2.5g
$810.0 2024-06-19
Enamine
EN300-23983518-1g
4-fluorobutyl 4-methylbenzene-1-sulfonate
433-10-3
1g
$414.0 2023-09-15
Enamine
EN300-23983518-0.25g
4-fluorobutyl 4-methylbenzene-1-sulfonate
433-10-3 95%
0.25g
$381.0 2024-06-19
Enamine
EN300-23983518-0.5g
4-fluorobutyl 4-methylbenzene-1-sulfonate
433-10-3 95%
0.5g
$397.0 2024-06-19
Enamine
EN300-23983518-5.0g
4-fluorobutyl 4-methylbenzene-1-sulfonate
433-10-3 95%
5.0g
$1199.0 2024-06-19
Enamine
EN300-23983518-10.0g
4-fluorobutyl 4-methylbenzene-1-sulfonate
433-10-3 95%
10.0g
$1778.0 2024-06-19
Enamine
EN300-23983518-10g
4-fluorobutyl 4-methylbenzene-1-sulfonate
433-10-3
10g
$1778.0 2023-09-15

Additional information on 4-fluorobutyl 4-methylbenzene-1-sulfonate

Research Brief on 4-Fluorobutyl 4-Methylbenzene-1-sulfonate (CAS: 433-10-3) and Its Applications in Chemical Biology and Pharmaceutical Research

4-Fluorobutyl 4-methylbenzene-1-sulfonate (CAS: 433-10-3) is a fluorinated sulfonate ester that has recently garnered attention in chemical biology and pharmaceutical research due to its potential as a versatile intermediate in drug synthesis and bioconjugation. This compound, characterized by its unique fluorobutyl and tosyl (p-toluenesulfonyl) functional groups, exhibits properties that make it suitable for applications in medicinal chemistry, particularly in the development of targeted therapeutics and prodrugs. Recent studies have explored its reactivity, stability, and utility in various synthetic pathways, highlighting its significance in advancing pharmaceutical innovation.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the use of 4-fluorobutyl 4-methylbenzene-1-sulfonate as a key intermediate in the synthesis of fluorinated analogs of biologically active molecules. The study demonstrated that the fluorobutyl group enhances the lipophilicity and metabolic stability of resulting compounds, which is critical for improving drug bioavailability. Additionally, the tosyl group serves as an effective leaving group in nucleophilic substitution reactions, enabling the efficient construction of complex molecular architectures. These findings underscore the compound's role in facilitating the development of novel therapeutic agents with optimized pharmacokinetic properties.

Another notable application of 4-fluorobutyl 4-methylbenzene-1-sulfonate is its use in bioconjugation strategies. A 2022 paper in Bioconjugate Chemistry reported its utility in linking small-molecule drugs to antibodies or peptides, creating antibody-drug conjugates (ADCs) with enhanced targeting capabilities. The fluorinated linker was shown to improve the stability of the conjugate in physiological conditions, reducing premature drug release and increasing therapeutic efficacy. This research highlights the compound's potential in the design of next-generation targeted therapies for cancer and other diseases.

Recent advancements in synthetic methodologies have also expanded the scope of 4-fluorobutyl 4-methylbenzene-1-sulfonate. For instance, a 2023 study in Organic Letters described a novel catalytic system for its efficient preparation, achieving high yields and purity under mild conditions. This development addresses previous challenges related to scalability and cost-effectiveness, paving the way for broader industrial adoption. Furthermore, computational studies have provided insights into the compound's reactivity patterns, aiding in the rational design of derivatives with tailored properties for specific applications.

In conclusion, 4-fluorobutyl 4-methylbenzene-1-sulfonate (CAS: 433-10-3) represents a promising tool in chemical biology and pharmaceutical research. Its dual functionality as a fluorinated linker and sulfonate ester offers unique advantages in drug synthesis and bioconjugation, as evidenced by recent studies. Continued exploration of its applications and optimization of synthetic routes will likely further its impact on the development of innovative therapeutics. Researchers and industry professionals are encouraged to monitor ongoing developments in this area to leverage its full potential.

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